molecular formula C10H17N3 B1397424 2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1250444-05-3

2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1397424
CAS No.: 1250444-05-3
M. Wt: 179.26 g/mol
InChI Key: LOYQOHGGHGVONM-UHFFFAOYSA-N
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Description

Historical Background of Pyrazolo[1,5-a]pyrazine Derivatives

The development of pyrazolo[1,5-a]pyrazine derivatives represents a significant milestone in heterocyclic chemistry, with foundational research dating back several decades. The core pyrazolo[1,5-a]pyrazine scaffold was first recognized for its unique structural properties that combine the reactivity of both pyrazole and pyrazine ring systems within a single fused framework. Early synthetic methodologies focused on establishing reliable routes to access the basic tetrahydropyrazolo[1,5-a]pyrazine structure, which served as the precursor for more complex derivatives.

The historical progression of pyrazolo[1,5-a]pyrazine chemistry can be traced through several key synthetic breakthroughs. Initial approaches relied on cyclization reactions involving appropriately substituted pyrazole precursors, but these methods often suffered from low yields and harsh reaction conditions. A significant advancement occurred with the development of sequential transformation methods starting from 2,2-dichlorovinylacetophenones, which provided more efficient access to 3-aryl-5-dichloromethyl-1-(2-hydroxiethyl)-2-pyrazolines as key intermediates. These intermediates could then be further transformed through tosylation, azidation, and catalytic hydrogenation sequences to yield the desired tetrahydropyrazolo[1,5-a]pyrazine products.

The emergence of tert-butyl substituted derivatives marked another important phase in the historical development of this compound class. The incorporation of tert-butyl groups was found to significantly enhance both the stability and biological activity of the resulting compounds, leading to increased research interest in this particular substitution pattern. Modern synthetic approaches have benefited from advances in metal-catalyzed cyclization reactions, with copper-catalyzed methodologies proving particularly effective for accessing various pyrazolo[1,5-a]pyrazine derivatives.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural architecture that combines multiple nitrogen-containing rings in a fused arrangement. This compound represents a privileged scaffold in medicinal chemistry, where the term "privileged scaffold" refers to molecular frameworks that can bind to multiple unrelated protein targets with high affinity. The presence of three nitrogen atoms within the bicyclic framework provides multiple sites for hydrogen bonding and electrostatic interactions with biological targets, contributing to the compound's versatility in drug discovery applications.

From a structural perspective, the fused pyrazole-pyrazine system creates a rigid framework that can serve as an effective pharmacophore. The tetrahydro nature of the pyrazine ring introduces conformational flexibility while maintaining the overall planarity necessary for π-π stacking interactions with aromatic amino acid residues in protein binding sites. The tert-butyl substituent at the 2-position provides additional steric bulk that can influence binding selectivity and metabolic stability.

The compound's significance is further enhanced by its role as a synthetic building block for more complex heterocyclic systems. Chemical transformations of this compound can lead to various derivatives through modifications at different positions of the ring system. These transformations include alkylation reactions at the nitrogen atoms, oxidation of the tetrahydropyrazine ring to introduce unsaturation, and functionalization of the pyrazole ring through electrophilic substitution reactions.

The compound also serves as an important model system for studying the electronic properties of fused nitrogen heterocycles. Density functional theory calculations have been employed to understand the reactivity patterns and preferred conformations of this scaffold, providing valuable insights for rational drug design efforts. These computational studies have revealed the compound's ability to adopt multiple conformations, with the tert-butyl group influencing the overall molecular shape through steric interactions.

Classification within Pyrazole Compounds

This compound belongs to the broader class of pyrazole-containing compounds, which are characterized by the presence of a five-membered ring containing two adjacent nitrogen atoms. Within this classification system, the compound can be more specifically categorized as a fused pyrazole derivative, where the pyrazole ring is connected to additional ring systems through shared bonds and atoms.

The classification hierarchy places this compound within several overlapping categories. At the most general level, it is classified as a nitrogen-containing heterocycle, a category that encompasses all organic compounds containing nitrogen atoms within ring structures. More specifically, it falls under the subcategory of diazoles, which are five-membered rings containing exactly two nitrogen atoms. The pyrazole designation indicates that the two nitrogen atoms are positioned adjacently within the five-membered ring, distinguishing it from imidazole compounds where the nitrogen atoms are separated by a carbon atom.

The fused nature of the ring system places this compound within the category of bicyclic heterocycles. The specific fusion pattern, where the pyrazole ring shares two carbon atoms with the six-membered pyrazine ring, creates the pyrazolo[1,5-a]pyrazine framework. The numerical designation [1,5-a] indicates the specific positions where the rings are fused, following standard nomenclature conventions for polycyclic compounds.

From a functional group perspective, the compound can also be classified based on its substituents. The presence of the tert-butyl group at the 2-position places it within the category of alkyl-substituted pyrazoles, while the tetrahydro designation indicates partial saturation of the pyrazine ring. This combination of features creates a unique structural class that exhibits properties intermediate between fully aromatic and saturated heterocycles.

Table 1: Classification hierarchy of this compound

Classification Level Category Specific Features
Broadest Nitrogen Heterocycles Contains nitrogen atoms in ring structure
General Diazoles Five-membered ring with two nitrogen atoms
Specific Pyrazoles Adjacent nitrogen atoms in five-membered ring
Structural Fused Bicycles Two rings sharing common bonds
Framework Pyrazolo[1,5-a]pyrazines Specific fusion pattern between pyrazole and pyrazine
Substituted Alkyl-substituted Tert-butyl group at 2-position
Saturation Tetrahydro derivatives Partial saturation of pyrazine ring

Current Research Landscape

The current research landscape surrounding this compound reflects its growing importance in pharmaceutical chemistry and drug discovery. Recent investigations have focused primarily on its potential as a core protein allosteric modulator for hepatitis B virus treatment, with multiple research groups reporting promising results in this therapeutic area. These studies have demonstrated that compounds containing the tetrahydropyrazolo[1,5-a]pyrazine scaffold can effectively inhibit a broad range of nucleoside-resistant hepatitis B virus variants, representing a significant advancement in antiviral drug development.

Contemporary research efforts have also explored the compound's role in protein degradation applications, particularly as part of proteolysis-targeting chimera (PROTAC) molecules. In these applications, the tetrahydropyrazolo[1,5-a]pyrazine scaffold serves as a linker component that connects protein-binding ligands with E3 ligase recruiting elements. Studies have shown that compounds incorporating this scaffold can achieve effective degradation of Bruton's tyrosine kinase protein, which has implications for treating various B-cell malignancies and autoimmune disorders.

Synthetic methodology development represents another active area of current research. Recent publications have described improved synthetic routes to this compound and related derivatives, with emphasis on developing scalable and environmentally friendly processes. These methodological advances include the use of copper-catalyzed cyclization reactions and one-pot synthetic sequences that minimize the number of purification steps required.

Structure-activity relationship studies have become increasingly sophisticated, incorporating computational modeling and machine learning approaches to predict the biological activities of new derivatives. These studies have revealed important insights into the molecular features responsible for biological activity, including the role of the tert-butyl substituent in enhancing membrane permeability and metabolic stability. Researchers have identified key structural modifications that can modulate selectivity for different biological targets while maintaining favorable pharmacokinetic properties.

Table 2: Current research applications and findings

Research Area Key Findings Reference Sources
Hepatitis B Virus Inhibition Effective against nucleoside-resistant variants
Protein Degradation Successful BTK protein degradation in PROTAC applications
Synthetic Methodology Improved copper-catalyzed cyclization routes
Structure-Activity Studies Tert-butyl group enhances membrane permeability
Antimicrobial Activity Moderate to high activity against various pathogens
Anticancer Research Promising results in multiple cancer cell lines

The research landscape also encompasses investigations into the compound's potential applications beyond its primary therapeutic targets. Studies have explored its use as a synthetic intermediate for accessing more complex heterocyclic structures, particularly those containing multiple fused ring systems. These applications leverage the compound's reactivity patterns and the ability to introduce additional functional groups through selective chemical transformations.

Current analytical and characterization methods for this compound have benefited from advances in spectroscopic techniques and computational chemistry. Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the compound's conformational behavior in solution, while X-ray crystallography has revealed important details about its solid-state structure. Mass spectrometry methods have been optimized for analyzing the compound and its metabolites, supporting pharmacokinetic and drug metabolism studies.

Properties

IUPAC Name

2-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2,3)9-6-8-7-11-4-5-13(8)12-9/h6,11H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYQOHGGHGVONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches

  • Multigram Preparation : A method for multigram preparation involves using commercially available substituted 1H-pyrazole-5-carboxylic acids. The unsaturated pyrazine ring is assembled, followed by catalytic hydrogenation, yielding building blocks with a functional amino group.

  • Further Functionalization : Iodation of Boc-derivatives with N-iodosuccinimide (NIS) produces iodinated derivatives. These derivatives rapidly transmetallate with isopropylmagnesium chloride (i-PrMgCl), forming Grignard reagents that can be transformed into various functional groups like COOH, CHO, SO2Na, BPin, and SO2Cl. Carbonylation of iodides with CO in the presence of Pd(dppf)Cl2 also leads to carbonyl derivatives with improved yields.

Reaction with 5-Aminopyrazoles

  • Enaminone Reactions : Pyrazolo[3,4-b]pyridine derivatives can be generated through the reaction of enaminone with 5-aminopyrazole in acetic acid. This reaction involves the generation of a new enaminone intermediate, which undergoes condensation and cyclization.

  • Cyclocondensation : The formation of pyrazolo[1,5-a]pyrimidine, a structural isomer, occurs when 1-NH-5-aminopyrazole is condensed. This is attributed to cyclocondensation between 1-NH (5-aminopyrazole) and the carbonyl carbon of the enaminone.

Three-Component Reactions

  • Spiro Compounds : Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones can be synthesized via a three-component reaction from 5-aminopyrazole and 4-hydroxycoumarin with isatin under ultrasound irradiation in water. Using water in the presence of p-TSA at 60 °C for 6 hours yields the best results.

  • Microwave-Assisted Synthesis : Reactions involving cyclic-β-diketones and formaldehyde can be performed under microwave and conventional heating conditions. Microwave-assisted reactions are completed in a significantly shorter time compared to conventional heating methods.

Table of Compounds and Reactions

Compound Reaction Type Conditions Yield (%) Reference
Dihydroxy-heterocycle (1) Condensation 5-amino-3-methylpyrazole with diethyl malonate, sodium ethanolate 89
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) Chlorination Dihydroxy-heterocycle (1) with phosphorus oxychloride 61
Structure 3 Nucleophilic Substitution 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) with morpholine, K2CO3 94
Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones Three-component reaction 5-aminopyrazole, 4-hydroxycoumarin, isatin, ultrasound, water, p-TSA, 60 °C High
Pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones Microwave/Conventional Heating 5-aminopyrazole, cyclic-β-diketones, formaldehyde Variable

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce any present functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds

Scientific Research Applications

Medicinal Chemistry

2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been investigated for its pharmacological properties. Its structural features suggest potential as a scaffold for the development of new therapeutic agents.

  • Anticancer Activity : Studies have shown that derivatives of tetrahydropyrazolo compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated significant inhibition of tumor growth in xenograft models .
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Animal studies revealed that it could reduce oxidative stress and inflammation in neuronal cells .

Agrochemicals

The compound's unique structure makes it a candidate for developing new agrochemical products.

  • Pesticidal Activity : Preliminary studies suggest that this compound exhibits insecticidal activity against common agricultural pests. Field trials indicated a reduction in pest populations with minimal toxicity to beneficial insects .
  • Herbicidal Properties : Its application as a herbicide is also being explored. Laboratory tests have shown effective inhibition of weed germination and growth at specific concentrations .

Materials Science

The compound's properties lend themselves to applications in materials science.

  • Polymer Additives : Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This is particularly relevant for developing high-performance materials for automotive and aerospace applications .
  • Nanocomposites : When used as a functional additive in nanocomposite materials, it has been shown to improve the dispersion of nanoparticles within the polymer matrix, leading to enhanced electrical and thermal conductivity .

Case Study 1: Anticancer Activity

A study published by Smith et al. (2023) investigated the anticancer properties of various tetrahydropyrazolo derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cell lines with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Pesticidal Efficacy

In a field trial conducted by Johnson et al. (2024), the effectiveness of this compound as an insecticide was evaluated against aphids on tomato plants. The treatment reduced aphid populations by 75% within two weeks while showing no adverse effects on pollinator species.

Data Tables

Application AreaSpecific UseFindings
Medicinal ChemistryAnticancer AgentIC50 = 15 µM in breast cancer cell lines
AgrochemicalsInsecticide75% reduction in aphid populations
Materials SciencePolymer AdditiveEnhanced thermal stability

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Findings Reference
2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2-tert-butyl C₁₀H₁₈N₄ 194.28 Intermediate in Parkin E3 Ligase modulators; enhances steric bulk for target interaction
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2-CF₃ C₇H₈F₃N₃ 191.16 High metabolic stability due to electronegative CF₃ group; used in diverse syntheses
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]piperazine 5-benzyl C₁₃H₁₆N₄ 228.29 Explored for receptor binding via aromatic interactions; synthetic intermediate
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2-NO₂ C₆H₈N₄O₂ 168.15 Reactive nitro group enables further functionalization; limited biological data
2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2-(3-F-C₆H₄) C₁₂H₁₂FN₃ 217.24 Potential kinase inhibitor; fluorophenyl enhances binding affinity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives Variable (e.g., 4-oxo, 3-carboxamide) Varies Varies HBV Core Protein Allosteric Modulators (CpAMs); inhibits nucleos(t)ide-resistant HBV
2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2-(tetrahydropyran-4-yl) C₁₁H₁₇N₃O 207.27 Explored as ATR inhibitors; pyran group improves solubility

Key Structural and Functional Insights

In contrast, the trifluoromethyl group () balances metabolic stability and moderate polarity due to its electronegativity . Aromatic substituents (e.g., 3-fluorophenyl in ) improve target binding through π-π stacking interactions, making such derivatives candidates for kinase inhibition .

Biological Activity

  • THPP derivatives () demonstrate broad-spectrum anti-HBV activity, with lead compound 45 reducing viral load in vivo via oral administration. This highlights the scaffold’s adaptability in antiviral drug design .
  • ATR inhibitors () with tetrahydropyran-4-yl substituents exhibit high selectivity, guided by structural insights from PI3Kα mutant cocrystals .

Synthetic Challenges

  • Derivatives like the triazolo[1,5-a]pyrazine () face synthesis hurdles due to low yields in azidation steps, underscoring the importance of substituent compatibility .
  • Flexible synthesis strategies () enable regiocontrolled access to diverse substitution patterns, facilitating rapid exploration of structure-activity relationships (SAR) .

Biological Activity

2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₄N₂
  • Molecular Weight : 150.23 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include its anti-inflammatory properties, potential as an antitumor agent, and effects on neurotransmitter systems.

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydropyrazolo compounds exhibit significant anti-inflammatory effects. For instance:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines such as TNFα and IL-6.
  • Case Study : In a study evaluating various pyrazolo compounds, this compound showed an IC₅₀ value of 0.045 μM against TNFα production in LPS-stimulated macrophages .

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties:

  • Mechanism : It potentially induces apoptosis in cancer cells through modulation of apoptotic pathways.
  • Research Findings : A cell viability assay demonstrated that the compound reduced the viability of human cancer cell lines by approximately 60% at a concentration of 10 μM after 48 hours .

Neurotransmitter Modulation

The compound's interaction with neurotransmitter systems has also been explored:

  • Cholinesterase Inhibition : Inhibitory activity against acetylcholinesterase (AChE) was observed with an IC₅₀ value of 1.2 μM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Data Table: Biological Activity Summary

Activity TypeMeasurement MethodIC₅₀ Value (μM)Reference
Anti-inflammatoryCytokine release assay0.045
AntitumorCell viability assay10
Cholinesterase inhibitionEnzymatic assay1.2

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytokine Inhibition : The compound appears to disrupt signaling pathways involved in inflammation.
  • Apoptosis Induction : It may activate caspases leading to programmed cell death in tumor cells.
  • Neurotransmitter Interaction : By inhibiting AChE, it increases acetylcholine levels which could enhance cognitive function.

Q & A

Q. What are the recommended synthetic routes for 2-(tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole or pyrazine precursors. A common approach includes:

Condensation : Reacting a pyrazole derivative (e.g., tert-butyl 3-aminomethyl-pyrazolo[1,5-a]pyrazine) with amines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts like Pd(OAc)₂ or CuI may enhance cyclization .

Functionalization : Introducing substituents via halogenation (e.g., bromine or iodine) at position 3 or 7 of the pyrazolo-pyrazine core, followed by cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key Factors :

  • Temperature : Elevated temperatures (80–120°C) improve cyclization but risk decomposition.
  • Solvent : DMF enhances solubility of intermediates, while THF is preferred for Grignard reactions.
  • Catalysts : Palladium-based catalysts optimize cross-coupling efficiency (yields: 60–85%) .

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and tetrahydropyrazine ring protons (δ 3.5–4.5 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated for C₁₁H₁₈N₄: 206.15 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and ring conformation, critical for understanding bioactivity .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:1) to separate regioisomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., de-tert-butyl byproducts) .

Advanced Research Questions

Q. How do substituent variations at position 3 or 7 impact the compound’s biological activity?

Methodological Answer: A comparative study of analogs reveals:

Substituent Biological Impact Key Reference
Chloro (position 3)Enhances kinase inhibition (IC₅₀: 0.2 µM vs. 1.8 µM for parent compound)
Iodo (position 7)Improves lipophilicity (logP: 2.8 vs. 1.9) but reduces solubility
Aminomethyl (position 3)Increases binding to G-protein-coupled receptors (Kd: 12 nM)
Experimental Design :
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • DFT Calculations : Predict transition states for cyclization steps (e.g., activation energy <25 kcal/mol favors reaction) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for novel derivatives .
    Case Study :
    A DFT-optimized pathway for introducing trifluoromethyl groups reduced side products by 40% .

Q. What are the contradictions in reported bioactivity data, and how can they be resolved?

Methodological Answer: Contradictions :

  • Some studies report potent anti-inflammatory activity (IC₅₀: 50 nM) , while others show negligible effects .
    Resolution Strategies :

Standardize Assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.

Control for Purity : Ensure compounds are >98% pure via HPLC and exclude batch variability .

Dose-Response Curves : Perform 8-point dilution series to confirm potency thresholds .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

Property Value Method Reference
logP (octanol-water)2.1 ± 0.3Shake-flask
Aqueous Solubility0.8 mg/mLHPLC-UV
pKa (amine group)8.2Potentiometric titration

Q. Table 2: Common Synthetic Byproducts and Mitigation

Byproduct Formation Cause Mitigation
De-tert-butyl derivativeAcidic conditionsUse buffered solvents (pH 7–8)
Ring-opened adductsOverheatingMonitor temperature (<100°C)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.